4-Bromo-2-nitropyridine
Overview
Description
4-Bromo-2-nitropyridine is a chemical compound with the CAS Number: 909712-10-3 . It has a molecular weight of 203 and its molecular formula is C5H3BrN2O2 . It is stored in an inert atmosphere at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of 4-nitropyridine, a key intermediate in medicinal products, can be achieved from pyridine N-oxide in a two-step approach . Pyridine N-oxide is nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product . Another method involves a one-step reaction process where 2-bromopyridine reacts with Glacial acetic acid, acetic anhydride, hydrogen peroxide, vitriol oil, MALEIC ANHYDRIDE, and sodium pyrosulfate .Molecular Structure Analysis
The InChI code for 4-Bromo-2-nitropyridine is 1S/C5H3BrN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H . The exact mass of the compound is 201.937775 .Chemical Reactions Analysis
4-Bromo-2-nitropyridine partakes in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage . A second substitution takes place at the position ortho to the carbon carrying the acetamido group .Physical And Chemical Properties Analysis
4-Bromo-2-nitropyridine is a solid with a density of 1.8±0.1 g/cm3 . The boiling point is 305.1±22.0 °C at 760 mmHg .Scientific Research Applications
- Field : Organic Chemistry
- Application : The nitropyridine pathway may represent a convenient strategy for the nucleophilic aromatic substitution of pyridines .
- Results : The outcomes of these reactions are substituted pyridines .
- Field : Organic Chemistry
- Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
- Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
- Results : The outcomes of these reactions are a series of 2-substituted-5-nitro-pyridines .
Nucleophilic Aromatic Substitution of Pyridines
Synthesis of 2-Substituted-5-Nitro-Pyridines
- Field : Agricultural Chemistry
- Application : Nitropyridines have been used as starting materials for the synthesis of some herbicides and insecticides .
- Results : The outcomes of these syntheses are various herbicides and insecticides .
- Field : Organic Chemistry
- Application : 2-Bromo-5-nitropyridine was used in preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
- Results : The outcomes of these reactions are boc-protected (piperazin-1-ylmethyl)biaryls .
Synthesis of Herbicides and Insecticides
Preparation of Biaryls
Synthesis of 2-Pyridyl Analogs
- Field : Organic Chemistry
- Application : From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .
- Results : The outcomes of these reactions are imidazo[4,5-c]pyridines .
- Field : Organic Chemistry
- Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
- Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
- Results : The outcomes of these reactions are a series of 2-substituted-5-nitro-pyridines .
- Field : Organic Chemistry
- Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group. High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
- Results : The outcomes of these reactions are a series of 4-substituted-2-alkylamino-5-nitropyridines .
Synthesis of Imidazo[4,5-c]pyridines
Synthesis of 2-Substituted-5-Nitro-Pyridines
Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines
Safety And Hazards
Future Directions
4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .
properties
IUPAC Name |
4-bromo-2-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVCQPYYTSNQSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitropyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.